molecular formula C19H32N8O4 B4322278 N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methyl-2-(morpholin-4-yl)propanehydrazide

N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methyl-2-(morpholin-4-yl)propanehydrazide

Cat. No.: B4322278
M. Wt: 436.5 g/mol
InChI Key: DRCOORGPQAWCHY-UHFFFAOYSA-N
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Description

N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyl-2-morpholin-4-ylpropanohydrazide is a complex organic compound characterized by its unique structure, which includes multiple morpholine and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyl-2-morpholin-4-ylpropanohydrazide typically involves the reaction of 4,6-dimorpholin-4-yl-1,3,5-triazine with N-methyl-2-morpholin-4-ylpropanohydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes precise control of temperature, pressure, and reaction time to optimize the production efficiency and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyl-2-morpholin-4-ylpropanohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyl-2-morpholin-4-ylpropanone, while reduction may produce N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyl-2-morpholin-4-ylpropanamine .

Mechanism of Action

The mechanism of action of N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyl-2-morpholin-4-ylpropanohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyl-2-morpholin-4-ylpropanohydrazide stands out due to its unique combination of morpholine and triazine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N'-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N'-methyl-2-morpholin-4-ylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N8O4/c1-15(25-3-9-29-10-4-25)16(28)23-24(2)17-20-18(26-5-11-30-12-6-26)22-19(21-17)27-7-13-31-14-8-27/h15H,3-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCOORGPQAWCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methyl-2-(morpholin-4-yl)propanehydrazide
Reactant of Route 2
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N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methyl-2-(morpholin-4-yl)propanehydrazide
Reactant of Route 3
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N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methyl-2-(morpholin-4-yl)propanehydrazide
Reactant of Route 4
Reactant of Route 4
N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methyl-2-(morpholin-4-yl)propanehydrazide
Reactant of Route 5
Reactant of Route 5
N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methyl-2-(morpholin-4-yl)propanehydrazide
Reactant of Route 6
Reactant of Route 6
N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methyl-2-(morpholin-4-yl)propanehydrazide

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